Folitixorin calcium, specifically the (6S) isomer, is a reduced form of folate that serves as a cofactor for the enzyme thymidylate synthetase. This enzyme is crucial in the synthesis of nucleotides, which are essential for DNA and RNA structures. Folitixorin is particularly relevant in pharmacology due to its potential therapeutic applications, especially in cancer treatment and folate deficiency disorders.
Folitixorin calcium is classified under the category of folate derivatives. It has the Chemical Abstracts Service (CAS) number 815587-59-8 for its calcium salt form and 3432-99-3 for the free form. It is derived from the natural folate pathway and is synthesized to enhance bioavailability compared to traditional folic acid supplements .
The synthesis of Folitixorin calcium involves several steps, primarily focusing on the reduction of folic acid to produce a bioactive form. The common methods for synthesizing Folitixorin include:
Technical details regarding the synthesis typically involve controlled conditions to maintain the stability of the compound during processing and purification stages.
Folitixorin calcium has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula for Folitixorin calcium is .
The stereochemistry of Folitixorin is particularly important; the (6S) configuration is biologically active and necessary for interaction with enzymes involved in nucleotide synthesis.
Folitixorin participates in several biochemical reactions:
Technical details of these reactions include substrate specificity, reaction kinetics, and conditions that favor optimal enzyme activity.
The mechanism of action of Folitixorin involves:
Data supporting its mechanism includes kinetic studies demonstrating enhanced enzyme activity in the presence of Folitixorin compared to other folate forms .
Folitixorin calcium exhibits several notable physical and chemical properties:
Relevant data from studies indicate that these properties significantly influence its therapeutic efficacy .
Folitixorin calcium has several scientific uses:
Folitixorin calcium, systematically designated as calcium (S)-2-{4-[(1S)-1-{[(2S)-2-[(4-{[(6S)-4-amino-4-oxo-2,5,6,7,8,9-hexahydro-1H-imidazo[1,5-f]pteridin-6-yl]methyl}phenyl)formamido]pentanedioate}, is the calcium salt of the biologically active (6S)-stereoisomer of 5,10-methenyltetrahydrofolate. This reduced folate derivative features a calcium counterion that stabilizes the molecule and enhances its aqueous solubility. Its molecular formula is C₂₀H₂₁CaN₇O₆ (molecular weight: 495.53 g/mol), with CAS Registry Numbers 133978-75-3 (unresolved stereochemistry) and 1148151-21-6 (specifically for the (6R)-isomer calcium salt, highlighting stereochemical precision) [1] [6] [9]. The compound is marketed under designations like ANX-510 and CoFactor, reflecting its role as a folate-based biomodulator in oncology [9].
Table 1: Standard Identifiers for Folitixorin Calcium, (6S)-
Category | Identifier |
---|---|
IUPAC Name | Calcium (S)-2-(4-[(1S)-1-[[(2S)-2-[[4-[[(6S)-4-amino-4-oxo-2,5,6,7,8,9-hexahydro-1H-imidazo[1,5-f]pteridin-6-yl]methyl]phenyl]formamido]pentanedioate |
CAS Number (Racemic) | 133978-75-3 |
CAS Number (6R-Isomer) | 1148151-21-6 |
Molecular Formula | C₂₀H₂₁CaN₇O₆ |
Synonyms | ANX-510, CoFactor, (6S)-folitixorin calcium |
The development of Folitixorin calcium emerged from efforts to stabilize reduced folate cofactors for therapeutic use. Early foundational patents, such as EP0416232B1 (expired), addressed stabilization techniques for injectable folate formulations using antioxidants (e.g., monothioglycerol) and buffers (trometamol) in isotonic solutions [2]. This patent established that calcium salts of reduced folates (like leucovorin) maintain stability at pH 6.5–8.5 when shielded from oxygen, providing a formulation framework later adapted for Folitixorin.
Subsequent innovation focused on stereochemical specificity. Unlike racemic folinic acid mixtures, the (6S)-isomer was recognized as the biologically active cofactor for thymidylate synthase. Patent CA2802782C (2013) underscored the utility of folate analogues, including Folitixorin, as components in antibody-drug conjugates targeting tissue factor in cancers (e.g., pancreatic, ovarian) [3]. This highlighted a shift toward targeted delivery of folate biomodulators. Key manufacturing advances are documented in patent US20190321299, covering solid dosage forms with controlled-release profiles to optimize bioavailability [7].
Table 2: Key Patents Influencing Folitixorin Calcium Development
Patent/Publication | Focus Area | Innovation |
---|---|---|
EP0416232B1 (1990) | Formulation Stability | Antioxidant-based stabilization of injectable folate salts |
CA2802782C (2013) | Therapeutic Applications | Use in antibody-drug conjugates for tissue factor-expressing cancers |
US20190321299 (2019) | Dosage Technology | Solid dosage forms enabling compartmentalized drug release |
Folitixorin calcium functions as a direct source of the one-carbon carrier 5,10-methenyltetrahydrofolate, bypassing dihydrofolate reductase (DHFR)-dependent activation steps required by folic acid. This allows efficient support of nucleotide biosynthesis even in cells with impaired DHFR activity (e.g., in methotrexate therapy) [9]. Pharmacokinetic studies comparing sodium vs. calcium salts of (6S)-5-methyltetrahydrofolate reveal no significant differences in bioavailability metrics (AUC, Cₘₐₓ), indicating salt choice primarily affects formulation rather than absorption [4].
Table 3: Pharmacokinetic Comparison of Folate Salts (Single-Dose Study)
Parameter | (6S)-5-Methyl-THF-Na | (6S)-5-Methyl-THF-Ca | Folic Acid |
---|---|---|---|
AUC₀–₈ₕ (nmol/L*h) | 126.0 ± 33.6 | 123.2 ± 31.1* | 56.0 ± 25.3 |
Cₘₐₓ (nmol/L) | 36.8 ± 10.8 | 34.9 ± 9.4* | 11.1 ± 4.1 |
Tₘₐₓ (h) | 1.2 ± 0.4 | 1.3 ± 0.5* | 1.8 ± 0.6 |
Data inferred from cross-study comparison against equimolar folic acid references [4].
Beyond nucleotide synthesis, Folitixorin calcium exhibits immunomodulatory effects. In vitro studies using RAW264.7 macrophages show that the (6S)-5-methyltetrahydrofolate-calcium ion pair suppresses LPS-induced NF-κB nuclear translocation and reactive oxygen species (ROS) generation by >50% at 0.31 mM concentrations [5]. In vivo, zebrafish models demonstrate reduced neutrophil migration and TNF-α/IL-1β expression (40–60% inhibition) in inflammation assays, suggesting folate-mediated attenuation of pro-inflammatory cascades [5].
The inherent instability of reduced folates necessitates specialized formulation approaches. Crystal Form C of (6S)-5-methyltetrahydrofolate calcium exhibits superior solid-state stability but remains vulnerable to oxidative degradation in solution. Recent studies confirm that ascorbic acid (0.1–1.0 mM) and cysteine (0.05–0.2 mM) act as synergistic stabilizers, reducing degradation by 80–95% during storage via radical scavenging and metal chelation [8]. Patent EP0416232B1 further discloses that benzyl alcohol (0.5–2.0%) and sodium chloride (0.9%) enhance shelf-life in lyophilized injectables [2].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9